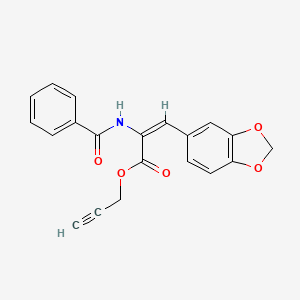
2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate, also known as PBD-MA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBD-MA is a member of the acrylate family of compounds, which are widely used in various fields including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate involves its interaction with tubulin, a protein that is essential for cell division. This compound binds to the colchicine binding site on tubulin, which inhibits the polymerization of tubulin into microtubules. Microtubules are essential for the formation of the mitotic spindle, which is necessary for cell division. By inhibiting the formation of microtubules, this compound induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells at low concentrations, while having minimal cytotoxicity towards normal cells. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate has several advantages for lab experiments. It is easy to synthesize, and the yield of the synthesis process is typically high. This compound is also relatively stable, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is highly reactive towards nucleophiles, which can limit its use in certain applications. This compound is also relatively insoluble in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the study of 2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate. In medicinal chemistry, further studies are needed to investigate the anticancer and Alzheimer's disease therapeutic potential of this compound. In materials science, this compound-based polymers could be further developed for use in tissue engineering and drug delivery applications. Additionally, the synthesis of this compound derivatives with improved properties could be explored. Overall, the study of this compound has the potential to lead to the development of new therapies and materials with significant applications in various fields.
Méthodes De Synthèse
The synthesis of 2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate involves the reaction between 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid and propargyl alcohol in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the product is purified by column chromatography. The yield of the synthesis process is typically high, ranging from 70% to 90%.
Applications De Recherche Scientifique
2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate has been extensively studied in various scientific fields, including medicinal chemistry, materials science, and biotechnology. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of tubulin, a protein that is essential for cell division. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of the disease.
In materials science, this compound has been used as a monomer in the synthesis of polymers with various applications, including drug delivery and tissue engineering. This compound-based polymers have been shown to have good biocompatibility and biodegradability, making them suitable for use in biomedical applications.
Propriétés
IUPAC Name |
prop-2-ynyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-2-10-24-20(23)16(21-19(22)15-6-4-3-5-7-15)11-14-8-9-17-18(12-14)26-13-25-17/h1,3-9,11-12H,10,13H2,(H,21,22)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPZFDFEUWQBDN-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

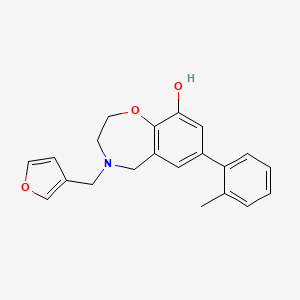
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319548.png)
![[1-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5319556.png)
![4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5319563.png)
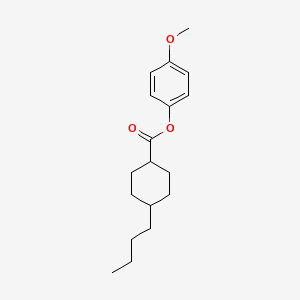
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)
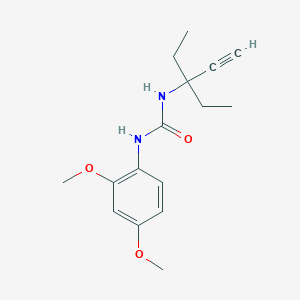
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)
![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
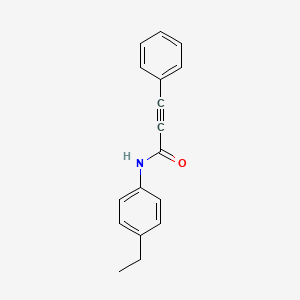
![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)